3-(4-Bromophenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUOBPHXDXZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363915 | |
| Record name | 3-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129013-83-8 | |
| Record name | 3-(4-bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 3 4 Bromophenyl Pyridine and Its Derivatives
Established Synthetic Routes to 3-(4-Bromophenyl)pyridine
Suzuki Cross-Coupling Reactions and Optimization
The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and widely used methods for the synthesis of this compound and related biaryl structures. wikipedia.org This reaction creates a carbon-carbon single bond by coupling an organoboron species, such as a boronic acid, with an organohalide. wikipedia.org Its popularity stems from the mild reaction conditions, commercial availability of reagents, and high tolerance for a wide range of functional groups. mdpi.com The general reactivity for halides in Suzuki coupling is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.
The synthesis of this compound via this method typically involves the reaction of 3-bromopyridine with 4-bromophenylboronic acid or, alternatively, 3-pyridylboronic acid with 1,4-dibromobenzene, catalyzed by a palladium complex in the presence of a base. wikipedia.org Optimization of the reaction involves careful selection of the catalyst, ligands, base, and solvent to maximize yield and purity. mdpi.com
The catalytic cycle of the Suzuki-Miyaura reaction is a cornerstone of its efficacy and involves a palladium(0) species as the active catalyst. wikipedia.org The mechanism is generally understood to proceed through three fundamental steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (e.g., 3-bromopyridine or a bromophenyl derivative), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.
Transmetalation: The organoboron compound (e.g., 4-bromophenylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) complex. nih.gov
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂, often combined with phosphine ligands that stabilize the catalyst and modulate its reactivity. wikipedia.orgnih.gov Research has focused on developing highly active and stable catalysts, including pyridine-based Pd(II)-complexes that can function efficiently in environmentally benign solvents like water. nih.gov The choice of base is also critical, with common options including K₂CO₃, K₃PO₄, and Cs₂CO₃, which are necessary to facilitate the transmetalation step. wikipedia.orgmdpi.com
| Entry | Aryl Boronic Acid | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 40 |
| 2 | Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane | 35 |
| 3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70 |
| 4 | Phenylboronic acid | K₃PO₄ | Toluene | 65 |
| 5 | Phenylboronic acid | K₃PO₄ | DMF | 50 |
The electronic properties of the coupling partners significantly influence the rate and yield of the Suzuki-Miyaura reaction. Generally, the reaction rate is enhanced when the organohalide contains electron-withdrawing groups and the organoboron compound possesses electron-donating groups. researchgate.net
In the context of synthesizing derivatives, studies on related structures like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that coupling with electron-rich boronic acids results in good to excellent yields. mdpi.com For instance, the reaction with 4-methoxyphenylboronic acid (an electron-rich species) proceeds efficiently. Conversely, boronic acids bearing electron-withdrawing groups, such as 4-formylphenylboronic acid or 4-nitrophenylboronic acid, tend to produce lower yields. This is attributed to a slower transmetalation step for electron-deficient boronic acids. mdpi.com Furthermore, electron-deficient arylboronic acids are more susceptible to a common side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, further reducing the yield of the desired cross-coupled product. mdpi.comnih.gov
Stille Coupling Methods for Bromophenyl Pyridine (B92270) Scaffolds
The Stille reaction is another powerful palladium-catalyzed cross-coupling method for forming C-C bonds. wikipedia.org This reaction involves the coupling of an organostannane (organotin) compound with an organohalide or pseudohalide. organic-chemistry.orglibretexts.org For the synthesis of bromophenyl pyridine scaffolds, this would typically involve reacting a pyridylstannane with a dibromobenzene or a bromophenylstannane with a bromopyridine.
A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgthermofisher.com However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org
The catalytic cycle is similar to that of the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Research comparing Stille and Suzuki couplings for the synthesis of certain heterocyclic compounds has shown that in some cases, particularly with substrates prone to coordination with the catalyst, the Stille reaction can provide superior yields. nih.gov For the coupling of a diazocine with 4-bromopyridine, the Stille reaction required a higher temperature (100 °C in DMSO) to proceed effectively. nih.gov
Heck Coupling Approaches to 4-(4-Bromophenyl)-pyridine Derivatives
The Heck reaction, also known as the Mizoroki-Heck reaction, provides a method for the synthesis of substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org While not a direct method for creating a biaryl linkage like in this compound, it is a crucial tool for synthesizing derivatives, such as styrylpyridines. For example, 4-(4-bromophenyl)-pyridine derivatives can be synthesized by coupling a bromophenyl halide with 4-vinylpyridine or, more commonly, by coupling 4-bromopyridine with 4-bromostyrene.
The reaction is catalyzed by palladium complexes such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), with triethylamine or potassium carbonate often serving as the base. wikipedia.org A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans alkene product. organic-chemistry.org The development of N-heterocyclic carbene (NHC)-ligated palladacycles has led to highly efficient protocols for challenging Heck-Mizoroki couplings. acs.org
Multi-component Reactions for Pyridine Scaffolds bearing Bromophenyl Groups
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.com This approach offers significant advantages, including methodological simplicity, high atom economy, and the ability to rapidly generate molecular diversity, making it an attractive route for synthesizing complex pyridine scaffolds. bohrium.comsamipubco.com
The synthesis of pyridine rings bearing bromophenyl groups can be achieved through various MCRs, often catalyzed by metals or nanoparticles. researchgate.netnih.gov For example, a four-component reaction involving an aldehyde (such as 4-bromobenzaldehyde), a β-keto ester, an aniline, and malononitrile can be catalyzed by Sn(IV) to afford polysubstituted pyridines in good yields. nih.gov These reactions are often performed under mild and environmentally friendly conditions, sometimes using water as a solvent. samipubco.comnih.gov The development of MCRs represents a powerful tool for building libraries of substituted bromophenyl pyridine derivatives for various applications.
| Reaction | Coupling Partners | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura | Organohalide + Organoboron | Mild conditions, low toxicity, commercial reagents | Potential for protodeboronation |
| Stille | Organohalide + Organostannane | High functional group tolerance, stable reagents | High toxicity of tin compounds, purification issues |
| Heck | Organohalide + Alkene | Excellent for vinylation, good stereoselectivity | Limited to forming C(sp²)-C(sp²) bonds with alkenes |
| Multi-component | ≥3 Reactants (e.g., aldehyde, ketone, amine, nitrile) | High efficiency, atom economy, builds complexity quickly | Scope can be limited, optimization can be complex |
Modified Doebner Methods in Pyridine Synthesis
The Doebner reaction and its variations represent a classical approach for the synthesis of quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.org A related method, the Doebner-Miller reaction, utilizes α,β-unsaturated carbonyl compounds with anilines to form quinolines. wikipedia.org These reactions are foundational in heterocyclic chemistry for constructing quinoline rings, which share a nitrogen-containing aromatic scaffold with pyridines.
The general principle involves an initial condensation followed by a cyclization and subsequent aromatization. While the Doebner reaction traditionally yields quinolines, its underlying principles of forming C-C and C-N bonds to create a nitrogen-containing heterocycle are relevant. Modifications, often referred to as the Verley-Doebner synthesis, utilize malonic acid with pyridine as a weak base and solvent. echemi.com Although a direct application of the Doebner method for the synthesis of this compound is not prominently documented, the reaction's framework serves as a model for the condensation-cyclization strategies used in other pyridine syntheses.
Precursor Synthesis and Intermediate Compounds for this compound
The synthesis of this compound often relies on the preparation of key precursors and intermediates that can be elaborated into the final target molecule. These starting materials can be broadly categorized as organometallic pyridine derivatives, acyclic keto-acids, chalcones, or simple halogenated pyridines.
Organostannane compounds are critical precursors for Stille cross-coupling reactions. The synthesis of 3-(trimethylstannyl)pyridine provides a nucleophilic pyridine partner that can be coupled with an electrophilic aryl halide. A common laboratory-scale preparation involves a lithium-halogen exchange followed by quenching with an electrophilic tin species. prepchem.com
The process begins with 3-bromopyridine, which is treated with n-butyllithium at a low temperature (-78 °C) under an inert nitrogen atmosphere. This step generates a highly reactive 3-lithiopyridine intermediate. Subsequently, trimethylstannyl chloride is added to the reaction mixture, which reacts with the lithiated pyridine to form 3-(trimethylstannyl)pyridine. Following an aqueous workup, the desired product can be obtained in high yield. prepchem.com
Reaction Scheme for 3-(Trimethylstannyl)pyridine Synthesis
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
Acyclic precursors containing the pre-formed 4-bromophenyl moiety can be cyclized to construct the pyridine ring. One such precursor is 3-(4-bromobenzoyl)prop-2-enoic acid. This compound can be used to generate various heterocycles, including substituted pyridine derivatives. sapub.orgresearchgate.net
In a typical synthesis, 3-(4-bromobenzoyl)prop-2-enoic acid is reacted with a source of nitrogen, such as ammonium acetate, and a compound containing an active methylene group, like malononitrile or ethyl cyanoacetate. sapub.orgresearchgate.net This multicomponent reaction proceeds via an initial Michael addition, followed by cyclization and dehydration to form a highly functionalized pyridine ring bearing the 4-bromophenyl group at the 6-position. This route yields a dihydropyridine derivative that is a direct precursor to a more functionalized version of the target scaffold. sapub.orgresearchgate.net
Synthesis of a Pyridine Derivative from 3-(4-Bromobenzoyl)prop-2-enoic acid
| Precursor | Reagents | Product | Reference |
|---|
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyridines. researchgate.netacs.org The synthesis of a pyridine ring from a chalcone (B49325) typically involves a condensation reaction with a 1,3-dicarbonyl compound or a related species in the presence of a nitrogen source. researchgate.net
The required chalcone precursor for this compound would be (E)-1-(4-bromophenyl)-3-(pyridin-3-yl)prop-2-en-1-one or (E)-3-(4-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one. These are synthesized via a base-catalyzed Claisen-Schmidt condensation between the appropriate acetylpyridine and benzaldehyde derivative. acs.org For example, 3-acetylpyridine can be condensed with 4-bromobenzaldehyde in the presence of an alkali catalyst like sodium hydroxide. The resulting α,β-unsaturated ketone (chalcone) can then be reacted with reagents like malononitrile and ammonium acetate to construct the pyridine ring, leading to a substituted 2-amino-3-cyano-4-(4-bromophenyl)pyridine derivative. researchgate.net
General Scheme for Pyridine Synthesis from Chalcones
| Step | Reactants | Catalyst/Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Chalcone Synthesis | 3-Acetylpyridine + 4-Bromobenzaldehyde | NaOH (aq. alcohol) | (E)-3-(4-Bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one |
One of the most direct and widely used methods for synthesizing this compound is through palladium-catalyzed cross-coupling reactions. wikipedia.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly effective. arkat-usa.orgmdpi.com The key starting materials for this approach are a halogenated pyridine, such as 3-bromopyridine, and a corresponding boronic acid, in this case, 4-bromophenylboronic acid.
The 3-bromopyridine precursor can be synthesized by the direct bromination of pyridine at high temperatures. slideshare.net The subsequent Suzuki-Miyaura coupling involves reacting 3-bromopyridine with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base. Various catalytic systems have been developed to optimize this transformation, differing in the choice of palladium source, ligand, base, and solvent. arkat-usa.orgmdpi.comnih.gov
Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C, Inert Atmosphere | Good yield of biaryl product | mdpi.com |
| Pd(OAc)₂ | KOH | Water / TBAB | 100 °C | Good to excellent yield | arkat-usa.org |
Novel Synthetic Strategies and Methodological Advancements
Modern organic synthesis continues to produce innovative methods for the construction of complex molecules like substituted pyridines. These strategies often offer improvements in efficiency, modularity, and functional group tolerance over classical methods.
One advanced approach is a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.govorganic-chemistry.org This reaction generates a 3-azatriene intermediate, which undergoes a subsequent electrocyclization and air oxidation to afford a highly substituted pyridine. This modular method allows for significant variation in the substitution pattern. nih.govorganic-chemistry.org
Multi-component reactions (MCRs) provide another powerful tool for rapid pyridine synthesis. For instance, a two-pot, three-component procedure has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes. These intermediates then undergo Diels-Alder reactions to furnish diverse tri- and tetrasubstituted pyridines. nih.gov
Furthermore, novel strategies involving the temporary opening of the pyridine ring have been developed to achieve selective functionalization. The Zincke reaction can be modified to open the pyridine ring into a linear, electron-rich compound, which can then be selectively halogenated at the meta-position before being recyclized. acs.org Such C-H functionalization and ring-manipulation techniques represent the cutting edge of pyridine synthesis and offer powerful, albeit complex, routes to specifically substituted derivatives. acs.org These advanced methods hold promise for creating diverse libraries of pyridine-containing compounds for various applications.
Green Chemistry Protocols for Pyridine Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyridine synthesis, this often involves the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave irradiation. rasayanjournal.co.in
One prominent green strategy involves multicomponent reactions (MCRs) in an aqueous medium. For instance, the synthesis of fused indeno-pyrido[2,3-d]pyrimidines has been achieved using β-cyclodextrin as a reusable supramolecular catalyst in water. acs.org This method, which involves the reaction of aldehydes, 6-amino uracil, and 1,3-indanedione, highlights the potential of using water as a green solvent to facilitate complex organic transformations. acs.org The efficiency of such reactions can be significantly influenced by temperature; studies have shown that increasing the reaction temperature from room temperature to 80 °C can improve yields, while further increases may not offer additional benefits. acs.org
Another approach combines the principles of green chemistry with transition-metal-free conditions. A facile, one-pot method for synthesizing 1,3,5-triaryl-1,5-diketones, which are key precursors for 2,4,6-triaryl pyridine derivatives, has been developed. researchgate.netnih.gov This method proceeds through a Claisen-Schmidt condensation followed by a Michael addition reaction and is noted for its environmental friendliness, cost-effectiveness, and the use of a minimal amount of base. researchgate.netnih.gov The subsequent conversion of these diketones into pyridines using ammonium acetate as a nitrogen source can be achieved under catalyst-free conditions. nih.gov
Microwave-assisted synthesis is also recognized as a green chemistry tool due to its potential to reduce reaction times and energy consumption. nih.gov An efficient methodology for synthesizing 3-pyridine derivatives has been designed utilizing a one-pot, four-component reaction under microwave irradiation, demonstrating a significant improvement over conventional heating methods. nih.gov
Transition-Metal-Free Conditions in Pyridine Synthesis
The development of synthetic routes that avoid the use of often expensive and toxic transition metals is a significant goal in modern chemistry. For pyridine synthesis, several effective transition-metal-free strategies have been reported.
A notable example is the one-pot synthesis of substituted 1,3,5-triaryl-1,5-diketones from aryl ketones and aryl aldehydes, which can be performed without any transition-metal catalyst. researchgate.net This method has been successfully applied to produce precursors for bromophenyl-substituted pyridines. For example, 3-(4-Bromophenyl)-1,5-diphenylpentane-1,5-dione was synthesized in a 64% yield. researchgate.netacs.org These diketone intermediates are then readily converted into the corresponding 2,4,6-triaryl pyridine derivatives. nih.gov The advantages of this approach include the absence of extra additives, a broad substrate scope, high isolated yields, and the use of inexpensive starting materials. researchgate.netnih.gov
Another powerful metal-free method involves the [3+3] annulation between enamines and β,β-dichloromethyl peroxides. This strategy allows for the facile synthesis of various polysubstituted pyridines. mdpi.com Using this protocol, 6-(4-Bromophenyl)-2-methylnicotinonitrile was prepared in a 64% yield. The reaction is typically carried out in dimethyl sulfoxide (DMSO) at room temperature with potassium hydroxide (KOH) as the base. mdpi.com
| Precursor/Derivative | Synthetic Method | Reagents | Yield (%) | Reference |
| 3-(4-Bromophenyl)-1,5-diphenylpentane-1,5-dione | Claisen–Schmidt/Michael addition | Aryl ketone, Aryl aldehyde, KOH | 64 | researchgate.netacs.org |
| 6-(4-Bromophenyl)-2-methylnicotinonitrile | [3+3] Annulation | Enamine, Dichloromethyl-peroxide, KOH | 64 | mdpi.com |
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govnih.gov This technology has been effectively applied to the synthesis of various pyridine-containing heterocyclic systems.
A catalyst-free and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. nih.gov This tandem reaction between enaminonitriles and benzohydrazides proceeds in a short time to yield the target compounds. For example, 2-(4-bromophenyl)-7-(4-methoxyphenyl)- nih.govacs.orgunibo.ittriazolo[1,5-a]pyridine was synthesized in 43% yield when heated at 140 °C in dry toluene. nih.gov
In another application, a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using controlled microwave irradiation. monash.edu This catalyst-free method involves reacting methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. The reaction mixture is heated to 160 °C for 55 minutes in ethanol (B145695). nih.gov While conventional heating failed to produce the desired product even after three days, the microwave-assisted protocol proved to be significantly more efficient. monash.edu
Microwave assistance has also been used in the synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones via a three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones. researchgate.net This one-step methodology offers the advantages of easy work-up, mild reaction conditions, and environmental benignity. researchgate.net Similarly, excellent yields (88–95%) and short reaction times (20 minutes) were achieved in the microwave-assisted synthesis of 2-formimidate-3-carbonitrile derivatives bearing dihydropyridine moieties. mdpi.com
| Derivative | Synthetic Method | Conditions | Yield (%) | Reference |
| 2-(4-bromophenyl)-7-(4-methoxyphenyl)- nih.govacs.orgunibo.ittriazolo[1,5-a]pyridine | Tandem reaction | Microwave, 140 °C, Toluene | 43 | nih.gov |
| Dihydropyridine derivatives | Multicomponent Reaction | Microwave | 88-95 | mdpi.com |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Three-component Reaction | Microwave, 160 °C, Ethanol | up to 85 | nih.govmonash.edu |
Iii. Reactivity and Derivatization of 3 4 Bromophenyl Pyridine
Chemical Transformations of the Pyridine (B92270) Core
The pyridine ring in 3-(4-bromophenyl)pyridine is a key site for various chemical reactions. The presence of the nitrogen atom influences the ring's electronic properties, making it susceptible to specific types of transformations.
Functionalization of the Bromine Atom: Nucleophilic Substitution Reactions
The bromine atom attached to the phenyl group is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. These reactions are fundamental in modifying the properties of the molecule.
Common nucleophilic substitution reactions for this compound include:
Amination: The bromine atom can be replaced by an amino group through reactions like the Buchwald-Hartwig amination. researchgate.net This process is crucial for synthesizing nitrogen-containing compounds. For instance, the amination of related aryl halides can be catalyzed by palladium complexes. researchgate.net
Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed or copper-catalyzed cyanation reactions. rsc.orgchinesechemsoc.org This functionalization is a key step in the synthesis of various nitriles.
Alkoxylation: The bromine can be substituted by an alkoxy group, though specific examples directly on this compound are less commonly detailed in readily available literature.
These transformations are pivotal for creating a diverse library of derivatives from a single precursor.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the existing pyridine and bromine substituents influence the position of the incoming electrophile.
Key electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents. In related systems, nitration has been shown to occur at positions ortho and para to the activating metal in a chelated complex. acs.org
Halogenation: Further halogenation of the phenyl ring can occur. For instance, bromination of similar compounds can introduce an additional bromine atom. acs.org
The reaction conditions for these substitutions can be tailored to control the regioselectivity of the functionalization.
Cyclization and Ring-Forming Reactions Involving this compound
The bifunctional nature of this compound makes it a suitable substrate for intramolecular and intermolecular cyclization reactions, leading to the formation of complex polycyclic and heterocyclic systems. beilstein-journals.orgnih.gov
Examples of such reactions include:
Intramolecular Cyclization: Free-radical intramolecular cyclization of derivatives of this compound can lead to the synthesis of novel polyheterocycles. beilstein-journals.orgnih.gov
Multicomponent Reactions: This compound can participate in multicomponent reactions that result in the formation of fused ring systems. For example, it can be a starting material in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govacs.org
These cyclization strategies are powerful tools for building molecular complexity from a relatively simple starting material.
Derivatization at the Phenyl Moiety
The phenyl group of this compound offers another site for chemical modification, distinct from the pyridine ring.
Introduction of Additional Functional Groups
Beyond the initial bromine atom, other functional groups can be introduced onto the phenyl ring to further diversify the molecular structure. This can be achieved through various synthetic methodologies. For instance, in related structures, additional functional groups can be introduced through electrophilic aromatic substitution reactions. evitachem.com
Formation of Organometallic Intermediates
The bromine atom on the phenyl ring is a key feature for the formation of organometallic intermediates. These intermediates are highly reactive and can be used to form new carbon-carbon and carbon-heteroatom bonds.
Key organometallic transformations include:
Lithiation: Treatment of this compound with organolithium reagents, such as n-butyllithium, can lead to a lithium-halogen exchange, forming a lithiated intermediate. acs.orgclockss.org This species is a powerful nucleophile for subsequent reactions.
Formation of Boronic Esters/Acids: The lithiated intermediate can be quenched with borate (B1201080) esters to form boronic esters, which can then be hydrolyzed to the corresponding boronic acids. These are key intermediates for Suzuki-Miyaura cross-coupling reactions. acs.org
The generation of these organometallic species significantly expands the synthetic utility of this compound.
Table of Chemical Transformations
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst, base, amine | N-Aryl pyridine |
| Cyanation | Palladium or Copper catalyst, cyanide source | Cyanophenyl pyridine |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrophenyl pyridine |
| Halogenation | Halogenating agent (e.g., Br₂) | Dihalophenyl pyridine |
| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN), (TMS)₃SiH | Polyheterocycle |
| Lithiation | n-Butyllithium | Lithiated phenylpyridine |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chromeno[4,3-b]pyrrol-4(1H)-ones |
| n-Butyllithium |
| AIBN (Azobisisobutyronitrile) |
Complexation and Coordination Chemistry of this compound
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective monodentate or bidentate ligand in coordination chemistry. This allows it to form stable complexes with a variety of transition metals. The electronic properties of the ligand, influenced by the bromine substituent on the phenyl ring, can be tuned to modulate the characteristics of the resulting metal complexes.
The synthesis of metal complexes involving this compound derivatives often involves the reaction of the ligand with a suitable metal salt. For instance, derivatives of this compound have been used to synthesize complexes with gold(III), platinum(II), and palladium(II). nih.govresearchgate.net
One area of investigation involves the synthesis of gold(III) pincer complexes. These are organometallic compounds where a central metal atom is coordinated to a tridentate ligand. The synthesis of (N,C) cyclometalated gold(III) complexes, such as Au(ppy)Cl2 where ppy is 2-phenylpyridine, has been a focus of research. uio.no The general procedure for synthesizing these complexes involves the reaction of a functionalized phenylpyridine ligand with a gold salt, often facilitated by microwave heating. uio.no For example, a (N,C) gold(III) 5-bromo-2-(4-bromophenyl)pyridine (B3394484) complex has been synthesized and characterized. uio.no
Similarly, palladium(II) complexes have been prepared using N-(4-bromophenyl)pyridine-2-carboxamide as a bidentate chelating ligand. mdpi.com The reaction of this ligand with potassium tetrachloropalladate(II) yields bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II). mdpi.com
The characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the structure of the complexes in solution. Coordination of the ligand to the metal center typically results in a downfield shift of the proton signals in the 1H NMR spectrum. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the coordination of the ligand to the metal. Changes in the vibrational frequencies of the pyridine ring and other functional groups upon complexation can be observed. mdpi.com
Mass Spectrometry : This technique is used to determine the molecular weight and confirm the composition of the complexes. nih.gov
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com For example, the crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II) reveals a distorted square-planar geometry around the palladium center. mdpi.com
Elemental Analysis : This method is used to determine the elemental composition of the synthesized complexes, further confirming their identity. nih.gov
Table 1: Examples of Metal Complexes Derived from this compound Analogs
| Complex Name | Metal Center | Ligand | Key Findings | Reference |
|---|---|---|---|---|
| [Au(PyCT4BrPh)Cl]Cl | Gold(III) | 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone | Exhibits significant cytotoxic activity against various cancer cell lines. | nih.gov |
| [Pt(PyCT4BrPh)Cl]0.5KCl | Platinum(II) | 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone | Did not show potent cytotoxic activity. | nih.gov |
| [Pd(PyCT4BrPh)Cl]KCl | Palladium(II) | 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone | Did not show potent cytotoxic activity. | nih.gov |
| bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]Palladium(II) | Palladium(II) | N-(4-bromophenyl)pyridine-2-carboxamide | Distorted square-planar coordination geometry. | mdpi.com |
| (N,C) gold(III) 5-bromo-2-(4-bromophenyl)pyridine complex | Gold(III) | 5-bromo-2-(4-bromophenyl)pyridine | Synthesized and characterized as a precursor for more complex structures. | uio.no |
The pyridine moiety in this compound and its derivatives makes them valuable ligands in catalysis. The coordination of these ligands to a metal center can influence the metal's electronic properties and steric environment, thereby affecting its catalytic activity and selectivity.
Gold complexes, in particular, have emerged as effective catalysts for a variety of organic transformations. beilstein-journals.org Ligands such as phosphines, N-heterocyclic carbenes, and pyridines are used to stabilize the gold catalysts and control the reaction outcomes. beilstein-journals.org Gold(I)/gold(III) catalytic cycles are proposed for many oxidative coupling reactions. beilstein-journals.org For instance, gold(III) complexes have been shown to catalyze the addition of 2-methylfuran (B129897) to methyl vinyl ketone. uio.no
Iron pincer complexes, which can incorporate pyridine-based ligands, have also demonstrated significant catalytic activity in reactions like hydrogenation and hydrosilylation. rsc.org The electronic and steric properties of the pincer ligand, which includes the pyridine unit, are crucial for the catalytic performance. The ability of the ligand to cooperate with the metal center through reversible dearomatization/aromatization of the pyridine ring can be a key feature in the catalytic cycle. rsc.org
Palladium complexes bearing pyridine-containing ligands are widely used in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. chemscene.com While specific catalytic applications of this compound itself are not extensively detailed in the provided context, its structural motifs are present in ligands used for such catalytic systems.
Table 2: Catalytic Applications of Metal Complexes with Pyridine-based Ligands
| Catalyst Type | Reaction | Role of Pyridine Ligand | Reference |
|---|---|---|---|
| Gold(III) Complexes | Oxidative C-H arylation of heterocycles | Stabilizes the gold catalyst and influences selectivity. | beilstein-journals.org |
| Gold(III) Pincer Complexes | Cycloisomerization of hexenynes | Forms a stable complex with the metal, enabling catalytic turnover. | uio.no |
| Iron Pincer Complexes | Hydrogenation of ketones and aldehydes | Participates in metal-ligand cooperation, facilitating the catalytic cycle. | rsc.org |
| Palladium Complexes | Cross-coupling reactions | Modulates the electronic and steric properties of the metal center. | chemscene.com |
Iv. Advanced Spectroscopic and Computational Analyses
Spectroscopic Characterization Techniques for 3-(4-Bromophenyl)pyridine and Derivatives
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), UV-Visible spectroscopy, and X-ray crystallography is routinely employed to unequivocally identify and characterize this compound and its analogues.
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits a series of signals in the aromatic region. For instance, in a derivative, the protons of the pyridine (B92270) ring and the bromophenyl ring resonate at distinct chemical shifts, often appearing as multiplets due to spin-spin coupling. rsc.org In one study of a derivative, the ¹H NMR spectrum in DMSO-d₆ showed aromatic protons as a multiplet in the range of δ 7.19–7.89 ppm. iucr.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the spectrum shows distinct signals for each carbon atom in the pyridine and bromophenyl rings. In CDCl₃, the reported ¹³C NMR chemical shifts for this compound are approximately 122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5, 136.8, 148.06, 148.11, and 148.9 ppm. acs.org Another study on a derivative, 2-(4-bromophenyl)pyridine (B1270735), reported ¹³C NMR shifts in CDCl₃ at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3 ppm. rsc.org
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the complex proton and carbon signals unambiguously. researchgate.net COSY experiments establish the connectivity between adjacent protons, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for a complete structural assignment. researchgate.netscispace.com
Table 1: Representative NMR Data for this compound and a Derivative.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|---|
| This compound | ¹³C | CDCl₃ | 122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5, 136.8, 148.06, 148.11, 148.9 acs.org |
| 2-(4-Bromophenyl)pyridine | ¹H | CDCl₃ | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) rsc.org |
| 2-(4-Bromophenyl)pyridine | ¹³C | CDCl₃ | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 rsc.org |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands are observed for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. ajrconline.org For instance, the IR spectrum of this compound (in KBr) shows prominent peaks at 1576, 1468, 1424, and 1385 cm⁻¹. acs.org The C-Br stretching vibration typically appears in the far-infrared region. acs.org
Table 2: Key IR Absorption Bands for this compound.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=C/C=N | Stretching | 1576 | acs.org |
| Aromatic Ring | Stretching | 1468, 1424 | acs.org |
| C-H | Bending | 1385 | acs.org |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 233 and 235, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. acs.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For example, the HRMS data for a derivative of this compound, N-(2-(4-bromophenyl)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxoethyl)acetamide, was calculated as C₁₆H₁₄BrNO₅ [M+H]⁺: 380.0128 and found to be 380.0127. beilstein-journals.org
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands in the ultraviolet region, corresponding to π-π* and n-π* transitions of the aromatic rings. ajrconline.orguvic.ca For example, a derivative, 4-(4-bromophenyl)-pyridin-1-ium, exhibits a maximum absorption at 307 nm, which red-shifts upon interaction with other molecules. wiley.com The UV spectrum of another derivative, N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, in ethanol (B145695) shows absorption maxima at 202.6, 221.2, and 264.8 nm. nih.gov
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise arrangement of atoms, bond lengths, and bond angles can be determined. For instance, the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile revealed that the pyridine ring is essentially planar and makes significant dihedral angles with the phenyl and bromophenyl rings. iucr.org In another example, the crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium showed a distorted square-planar coordination geometry around the palladium center. mdpi.com
Computational Studies on this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. ekb.egbohrium.com DFT calculations can be used to optimize the molecular geometry, predict NMR and IR spectra, and analyze the frontier molecular orbitals (HOMO and LUMO). mdpi.commdpi.com These computational studies help in understanding the electronic transitions observed in UV-Vis spectra and rationalizing the reactivity of the molecule in various chemical reactions. mdpi.com For example, DFT calculations have been used to correlate calculated bond lengths and angles with experimental data from X-ray crystallography for derivatives of this compound. ekb.eg
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For this compound and its analogues, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular geometry and predict various molecular properties. ekb.egtandfonline.comsci-hub.se These theoretical studies provide a fundamental understanding of the molecule's behavior at an electronic level. scispace.com
Global reactivity descriptors derived from DFT calculations are essential for predicting the chemical behavior of a molecule. These descriptors, including chemical hardness (η), softness (S), chemical potential (µ), electronegativity (χ), and the electrophilicity index (ω), quantify the molecule's stability and reactivity. tandfonline.comacs.org For instance, a negative chemical potential suggests that a compound is stable and does not spontaneously decompose. tandfonline.com The electrophilicity index helps to classify the molecule as a good electrophile or nucleophile. tandfonline.comacs.org Studies on related bromophenyl-pyridine structures show that these molecules are typically stable with a high electrophilicity index, indicating they are good electrophiles. tandfonline.com
Table 1: Global Reactivity Descriptors for a Representative Bromophenyl-Pyridine Derivative This table presents calculated values for (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, a related compound, to illustrate the concept.
| Descriptor | Symbol | Value | Significance |
| Chemical Potential | µ | -4.31 eV | Indicates molecular stability. tandfonline.com |
| Electronegativity | χ | 4.31 eV | Measures the power to attract electrons. tandfonline.com |
| Global Hardness | η | 1.83 eV | Measures resistance to charge transfer. tandfonline.com |
| Global Softness | S | 0.54 eV⁻¹ | Reciprocal of hardness, indicates reactivity. tandfonline.com |
| Electrophilicity Index | ω | 5.06 eV | Quantifies electrophilic nature. tandfonline.com |
| Max. Electronic Charge | ΔNₘₐₓ | 2.35 | Additional charge accepted by the system. tandfonline.com |
Source: Adapted from data for a related derivative. tandfonline.com
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic transitions and chemical reactivity. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. acs.orgmdpi.com A larger energy gap implies higher stability and lower reactivity. mdpi.com In studies of related compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) and (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the HOMO-LUMO gaps were found to be 4.343 eV and 5.302 eV, respectively. scispace.comiucr.org The analysis often reveals that the electron density of the HOMO and LUMO is distributed across the aromatic rings, indicating the π-character of these orbitals. iucr.org
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies are often performed to investigate their potential as inhibitors for various biological targets. These simulations help to understand the binding modes and interactions, such as hydrogen bonds and π-π stacking, with the active site of a target protein. nih.govnih.gov For example, pyrazolo[3,4-b]pyridine derivatives containing a 4-bromophenyl group have been docked against the α-amylase enzyme to evaluate their anti-diabetic potential, showing strong binding affinities. mdpi.comresearchgate.net Other studies have explored the docking of related structures against targets like the SARS-CoV-2 main protease and human Aurora B kinase. nih.govacs.org
Table 2: Examples of Molecular Docking Studies on Bromophenyl-Pyridine/Pyrimidine Derivatives
| Compound Class | Target Protein | Binding Energy / Score | Key Interactions Noted |
| Pyrazolo[3,4-b]pyridine derivative | α-Amylase (PDB ID: 3bc9) | -7.33 kJ/mol | Strong binding to the active site. mdpi.com |
| Pyrazolo[4′,3′:5,6]pyrido derivative | SARS-CoV-2 Main Protease (Mpro) | Not specified | Used to predict binding modes. nih.gov |
| 1,2,3-Triazolyl-Pyridine hybrid | Human Aurora B Kinase | -10.2 kcal/mol | π-cation and π-sigma interactions. acs.org |
Source: Data compiled from studies on structurally related compounds. nih.govmdpi.comacs.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. ekb.egscirp.org By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify specific close contacts between atoms of neighboring molecules. For crystalline structures of bromophenyl-pyridine derivatives, this analysis reveals the dominant forces governing the crystal packing. Studies on compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine show that the most significant contributions to crystal packing come from H···Br, H···H, and C···H contacts. iucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
| Interaction Type | Contribution (%) |
| H···Br / Br···H | 26.1% |
| H···H | 21.7% |
| H···C / C···H | 21.3% |
| C···C | 6.5% |
Source: Data for a related imidazo[1,2-a]pyridine (B132010) derivative. iucr.org
Prediction of Non-Linear Optical (NLO) Properties
Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules, which are of interest for applications in photonics and optoelectronics. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). A high β₀ value is indicative of significant NLO activity. DFT calculations on related structures, such as pyridine-based chalcones and naphthyridinones, have been used to assess their NLO potential. tandfonline.comresearchgate.net For instance, the β₀ value for (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione was calculated to be 47.074 × 10⁻³⁰ esu, suggesting it could be a candidate for NLO applications. tandfonline.com In another study, a chalcone (B49325) derivative, (2E)-3-(4-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, was found to have a second-harmonic generation (SHG) efficiency 6.8 times that of the standard material KDP. researchgate.net However, not all derivatives show promise; DFT studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) suggested its hyperpolarizability was not high enough to be considered a potent NLO material. mdpi.com
Conformational Analysis and Stability Studies
Detailed theoretical analyses of 3-phenylpyridine (B14346), a closely related analogue, provide significant insights into the conformational energetics of this compound. researchgate.netresearchgate.net Calculations performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31++G(d,p) basis set have been used to map the potential energy surface as a function of the dihedral angle between the two rings. researchgate.net
The ground state, or the most stable conformation, for 3-phenylpyridine is predicted to be non-planar, with a dihedral angle between the rings. researchgate.net The planarity is disfavored due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens at the 2- and 4-positions of the pyridine ring. Two key rotational barriers are identified on the potential energy surface. The first, and lower, energy barrier occurs at a dihedral angle of 0° (planar conformation), while the second, higher, energy barrier is found at a 90° (perpendicular) conformation. researchgate.netresearchgate.net
The substitution of a bromine atom at the para-position of the phenyl ring is not expected to dramatically alter the fundamental conformational profile compared to 3-phenylpyridine, as the steric clash primarily involves the ortho-hydrogens. However, the electronic effects of the bromine atom can subtly influence the rotational barriers.
While specific computational studies on the rotational barriers of isolated this compound are not extensively reported, X-ray crystallographic data of more complex molecules containing this moiety provide valuable information about its conformation in the solid state. For instance, in the crystal structure of 4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide, the dihedral angle between the 4-bromophenyl and the pyridine ring is reported to be 60.06(9)°. In another compound, N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, the dihedral angle between the pyridine and benzene (B151609) rings is 73.17(19)°. These values from different crystalline environments highlight the conformational flexibility of the C-C bond linking the two rings.
The stability of different conformers is a key aspect of these studies. The non-planar ground state is the most stable due to the minimization of steric repulsion. The planar conformation, while allowing for maximum π-orbital overlap between the two rings, is destabilized by the close proximity of the ortho-hydrogens. The perpendicular conformation represents a transition state between equivalent non-planar minima.
The following tables summarize the key findings from computational studies on the analogous 3-phenylpyridine and crystallographic data for compounds containing the this compound moiety.
Table 1: Calculated Rotational Barriers and Equilibrium Dihedral Angles for 3-Phenylpyridine (Data adapted from computational studies on 3-phenylpyridine, a close structural analogue)
| Computational Method | Equilibrium Dihedral Angle (°) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |
| HF/6-31++G(d,p) | 38.0 | 0.60 | 1.85 |
| B3LYP/6-31++G(d,p) | 33.0 | 0.35 | 1.30 |
Table 2: Dihedral Angles of this compound Moiety in Crystalline Structures (Data from X-ray crystallography of related compounds)
| Compound | Dihedral Angle (°) |
| 4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide | 60.06(9) |
| N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | 73.17(19) |
These advanced analyses underscore that while this compound has a preference for a non-planar conformation in its ground state, the energy barriers to rotation are relatively low, allowing for considerable conformational flexibility. This flexibility can be crucial in its interactions with other molecules and its behavior in different chemical environments.
V. Applications and Potential Research Directions
Medicinal Chemistry Applications
The inherent chemical properties of 3-(4-Bromophenyl)pyridine make it a valuable scaffold in the design of novel therapeutic agents. The pyridine (B92270) ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the bromophenyl group offers a site for further chemical elaboration through cross-coupling reactions, enabling the synthesis of a vast library of derivatives.
Scaffold for Bioactive Compounds
The this compound moiety is a key structural component in a variety of bioactive molecules. Its rigid framework provides a well-defined orientation for appended functional groups to interact with biological receptors and enzymes. The presence of the bromine atom is particularly significant as it can be readily replaced using modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of diverse aryl and heteroaryl substituents. mdpi.comjocpr.com This modularity enables the systematic exploration of the structure-activity relationships (SAR) of new compounds, facilitating the optimization of their biological profiles.
Derivatives built upon this scaffold have demonstrated a wide range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net The versatility of the this compound scaffold has made it a privileged structure in medicinal chemistry, continually inspiring the development of new therapeutic candidates.
Precursors for Drug Discovery and Pharmaceutical Synthesis
The utility of this compound extends to its role as a key intermediate in the synthesis of more complex pharmaceutical agents. mdpi.comnih.gov Its availability and reactivity make it an attractive starting material for the construction of novel drug candidates. The development of new synthetic methodologies has further expanded the scope of its applications in pharmaceutical research and development. chembk.com
Research into new treatments for diabetes has identified derivatives of this compound as promising candidates. Specifically, compounds incorporating this moiety have been investigated for their ability to inhibit key enzymes involved in glucose metabolism.
One area of focus is the inhibition of α-amylase, an enzyme that breaks down complex carbohydrates into simple sugars. By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage post-prandial blood glucose levels. Several pyrazolo[3,4-b]pyridine derivatives synthesized from a 4-(4-bromophenyl)-containing precursor have shown potent α-amylase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug acarbose. mdpi.comresearchgate.netscilit.com
For instance, a series of biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives were synthesized and evaluated for their α-amylase inhibitory potential. mdpi.comresearchgate.net Many of these compounds displayed excellent inhibitory activity, with IC50 values in the low micromolar range. mdpi.comresearchgate.net
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Ester Derivatives | α-Amylase | ||
| Compound 6b | α-Amylase | 5.14 | mdpi.com |
| Compound 6c | α-Amylase | 5.15 | mdpi.com |
| Compound 6g | α-Amylase | 5.20 | mdpi.com |
| Compound 6h | α-Amylase | 5.56 | mdpi.com |
| Pyrazolo[3,4-b]pyridine Hydrazide Derivatives | α-Amylase | ||
| Compound 7a | α-Amylase | 5.21 | mdpi.com |
| Compound 7b | α-Amylase | 5.18 | mdpi.com |
| Compound 7c | α-Amylase | 5.17 | mdpi.com |
| Compound 7d | α-Amylase | 5.12 | mdpi.com |
| Compound 7f | α-Amylase | 5.10 | mdpi.com |
| Compound 7g | α-Amylase | 5.16 | mdpi.com |
| Compound 7h | α-Amylase | 5.19 | mdpi.com |
| Nicotinic Acid Derivatives | α-Amylase | ||
| 5-(3-(4-Bromophenyl) thioureido) pyridine-3-carboxylic acid (Compound 7) | α-Amylase | 12.91 ± 0.08 µg/mL | nih.gov |
| Acarbose (Standard Drug) | α-Amylase | 200.1 ± 0.15 | mdpi.com |
The this compound scaffold is a cornerstone in the development of novel anticancer agents. Its derivatives have been shown to exhibit cytotoxicity against various cancer cell lines and to target specific pathways involved in cancer progression.
One important strategy in cancer therapy is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Two series of pyrazolo[3,4-b]pyridine derivatives, synthesized using a 3-(4-bromophenyl) precursor, were evaluated for their anticancer activity against Hela, MCF7, and HCT-116 cancer cell lines. nih.gov Compound 9a from this study showed potent activity against the Hela cell line with an IC50 of 2.59 µM, comparable to the standard drug doxorubicin. nih.gov
Furthermore, pyridine-O-glycosides incorporating a 4-bromophenyl group have demonstrated superior cytotoxic activities against HepG2 and MCF-7 breast cancer cells. tandfonline.com The development of dual-acting therapeutics, which can target multiple pathways simultaneously, is a promising approach in cancer treatment. The versatility of the this compound scaffold lends itself to the design of such molecules.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 4-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (9a) | Hela | 2.59 | nih.gov |
| Doxorubicin (Standard) | Hela | 2.35 | nih.gov |
| Compound 14g | MCF7 | 4.66 | nih.gov |
| Doxorubicin (Standard) | MCF7 | 4.57 | nih.gov |
| Compound 14g | HCT-116 | 1.98 | nih.gov |
| Doxorubicin (Standard) | HCT-116 | 2.11 | nih.gov |
| 4-(4-Bromophenyl)-2-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy-6-(naphthalen-2-yl)nicotinonitrile (7) | MCF-7 | Superior Cytotoxicity | tandfonline.com |
Derivatives of this compound have also shown significant promise as antimicrobial and antifungal agents. The structural modifications enabled by this scaffold allow for the fine-tuning of activity against a range of pathogens.
A series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives were synthesized and evaluated for their antifungal and antimicrobial activities. researchgate.netajprd.com Several of these compounds demonstrated good antifungal activity when compared to the reference drug Ketoconazole. researchgate.netajprd.com
In another study, pyrazolo[3,4-b]pyridine derivatives were tested for their antifungal activity against the clinically important fungi Candida albicans and Cryptococcus neoformans. The compound with a p'-Br-phenyl substituent (3c) showed notable activity against both fungi. jst.go.jp
| Compound/Derivative | Fungal Strain | Activity | Reference |
| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides (DK-IB, DK-IC, DK-IG, DK-IH) | Not specified | Good anti-fungal activity | researchgate.netajprd.com |
| 4-(4-Bromophenyl)-3-methyl-5-nitro-1-phenyl-1H-pyrazolo-[3,4-b]pyridine (3c) | Candida albicans | Active | jst.go.jp |
| 4-(4-Bromophenyl)-3-methyl-5-nitro-1-phenyl-1H-pyrazolo-[3,4-b]pyridine (3c) | Cryptococcus neoformans | Active | jst.go.jp |
| 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole (7c) | Candida albicans | MIC = 0.15 mM | nih.gov |
| 4-(4-bromophenyl)-4-(pyridin-2-yl)thiazole (8c) | Candida albicans | MIC = 0.15 mM | nih.gov |
| Fluconazole (Standard) | Candida albicans | MIC = 8.5 mM | nih.gov |
The this compound scaffold has been instrumental in the development of potent and selective enzyme inhibitors, targeting enzymes implicated in various diseases.
Aromatase Inhibitors: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer. nih.govrsc.org Pyridine-based derivatives have been designed as aromatase inhibitors. One such derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c), exhibited a CYP19A1 IC50 of 0.83 nM, which is comparable to the clinically used drug letrozole (B1683767) (IC50 0.70 nM). nih.gov
α-Amylase Inhibitors: As mentioned previously, derivatives of this compound are effective inhibitors of α-amylase, making them promising candidates for anti-diabetic therapies. mdpi.comresearchgate.netnih.gov
Myeloperoxidase Inhibitors: Myeloperoxidase (MPO) is an enzyme linked to oxidative stress and inflammation in cardiovascular diseases. nih.gov Researchers have discovered that 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, referred to as Aminopyridine 2, is a potent and irreversible inhibitor of MPO. nih.govsigmaaldrich.com This compound was shown to inhibit MPO in human plasma and in a mouse model of peritonitis. nih.gov Another study investigated (Z)-3-(4-bromophenyl)-3-(3-pyridyl)allylamine as a substrate for studying myeloperoxidase activity. nih.gov
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) | Aromatase (CYP19A1) | 0.83 nM | nih.gov |
| Letrozole (Standard) | Aromatase (CYP19A1) | 0.70 nM | nih.gov |
| Pyrazolo[3,4-b]pyridine ester derivative (6b) | α-Amylase | 5.14 µM | mdpi.com |
| Pyrazolo[3,4-b]pyridine hydrazide derivative (7f) | α-Amylase | 5.10 µM | mdpi.com |
| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea (Aminopyridine 2) | Myeloperoxidase (MPO) | Potent, Irreversible Inhibitor | nih.govsigmaaldrich.com |
Influence of Bromine Substitution on Biological Activity
The presence of a bromine atom on the phenyl ring of phenylpyridine derivatives significantly influences their biological activity. While research on this compound itself is specific, studies on closely related structures underscore the importance of this halogen substitution. The bromine atom can enhance biological efficacy through several mechanisms, including increasing lipophilicity, which can improve cell membrane permeability, and participating in halogen bonding, which can strengthen interactions with biological targets.
Derivatives containing the bromophenyl-pyridine scaffold have shown potential in various therapeutic areas. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating that the bromine substitution is a key factor in their anticancer potential. In the context of antitubercular agents, a derivative, 2-(3-bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine, was identified as a potent compound against Mycobacterium tuberculosis. d-nb.info Furthermore, another derivative, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile, was found to be a selective inhibitor of phosphodiesterase 3 (PDE3), a target for cardiovascular and other diseases. nih.gov The electron-withdrawing nature and steric bulk of the bromine atom are critical in modulating the electronic properties and binding affinity of these molecules to their respective biological targets.
Table 1: Examples of Biologically Active Bromophenyl-Pyridine Derivatives
| Compound Class | Specific Example | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyridazine Derivatives | 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine (related structure) | Anticancer potential, antimicrobial effects | |
| Oxazole-Pyridine Hybrids | 3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine | Increased lipophilicity and halogen bonding potential | |
| Imidazo[4,5-b]pyridines | 2-(3-bromophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | Potent antitubercular activity | d-nb.info |
| Dihydropyridines | 6-(4-Bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Selective PDE3 inhibition | nih.gov |
Materials Science Applications
This compound and its isomers are highly valued as versatile building blocks in the synthesis of advanced functional materials. acs.orgdyenamo.se The presence of both a reactive bromine atom (amenable to cross-coupling reactions like Suzuki and Stille couplings) and a coordinating pyridine ring makes it a foundational component for constructing more complex molecules. acs.orgrsc.org It serves as a key intermediate in the production of materials for optoelectronics, fluorescent dyes, and small molecule semiconductors. pipharm.comchemscene.com For example, it has been used in the synthesis of azadibenzophospholes, which are functional materials with electron-acceptor characteristics. acs.org Its utility extends to creating photoactive materials, such as those based on diketopyrrolopyrrole (DPP) units. dyenamo.se
The compound serves as a precursor for creating specialized polymers. A derivative, 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, is utilized in the synthesis of advanced polymers designed to have specific thermal and mechanical properties for applications like durable coatings. A notable example involves the modification of biopolymers, where a derivative, 4-(4-bromophenyl)pyridine-1-ium bromide, was used to synthesize a modified hyaluronic acid polymer (HABr). nih.gov This demonstrates the role of bromophenylpyridine derivatives in creating functional polymeric systems.
A significant area of research for bromophenylpyridine derivatives is in the field of organic room-temperature phosphorescence (RTP). researchgate.net The heavy bromine atom facilitates intersystem crossing from the singlet excited state to the triplet state, a crucial step for phosphorescence. nankai.edu.cn Derivatives of 4-(4-bromophenyl)pyridine (B1268493), in particular, have been used to construct multivalent supramolecular assemblies that exhibit ultralong and efficient RTP, especially in aqueous solutions. rsc.orgwiley.com
These systems are often created through host-guest interactions with macrocyclic compounds like cucurbit nankai.edu.cnuril (CB nankai.edu.cn) and inorganic clay nanosheets (laponite). rsc.orgwiley.com The encapsulation of the bromophenylpyridine unit within the host's cavity restricts molecular motion and shields the triplet excitons from quenching by oxygen or moisture, leading to enhanced phosphorescence with long lifetimes. wiley.com These assemblies have applications in information encryption, light-harvesting systems, and biological imaging. nih.govnankai.edu.cn
Table 2: Research Findings on RTP and Supramolecular Assemblies
| System | Key Components | Key Findings | Application | Reference |
|---|---|---|---|---|
| Multivalent Supramolecular Assembly | 4-(4-bromophenyl)pyridine derivative (HABr), Cucurbit nankai.edu.cnuril (CB nankai.edu.cn), Laponite Clay | Ultralong RTP in aqueous solution (lifetime up to 4.79 ms); high energy transfer efficiency. | Information Encryption, Light Harvesting | nih.govrsc.org |
| Host-Guest Assembly | Triazine core with 4-(4-bromophenyl)pyridine arms, Cucurbit nankai.edu.cnuril (CB nankai.edu.cn) | Formation of a π-stacking dimer in the CB nankai.edu.cn cavity, leading to visible-light-excited yellow RTP. | Aqueous RTP Materials | wiley.com |
| Supramolecular Pins | Bromophenyl-methyl-pyridinium (PY) derivatives, Cucurbit nankai.edu.cnuril (CB nankai.edu.cn) | High phosphorescence quantum yields (up to 81.2%) in the solid state. | High-Performance RTP Materials | nankai.edu.cn |
| Ternary Supramolecular Assembly | Triphenylamine derivative with 4-(4-bromophenyl)pyridine arms (TP-3PY), CB nankai.edu.cn, Calixarene (SC4AD) | Bright near-infrared fluorescence and phosphorescence emission for deep tissue imaging. | Biological Imaging | nankai.edu.cn |
| Time-dependent Assembly | 4-(4-bromophenyl)-pyridin-1-ium (G), Laponite Clay (LP), Europium (Eu) complex | Time-resolved multicolor phosphorescence, including white light emission. | Information Encryption, Chemical Sensing | wiley.com |
This compound is explicitly identified as an intermediate in the manufacturing of optoelectronic materials. pipharm.comguidechem.comchemscene.com Its structural features are beneficial for creating organic light-emitting diodes (OLEDs) and other electronic devices. For example, a related oxadiazole derivative has been noted for its application in OLEDs due to its efficient light-emitting capabilities. Furthermore, a this compound derivative was a key component in the synthesis of advanced donor-π-acceptor fluorophores used as organic down-converter materials in the fabrication of hybrid white light-emitting diodes (WLEDs). rsc.org
Catalysis and Ligand Design
The pyridine nitrogen in this compound provides a coordination site for metal ions, making it and its derivatives suitable for ligand design in coordination chemistry and catalysis. A prominent example is the synthesis of the complex bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium(II). mdpi.com In this complex, the N-(4-bromophenyl)-pyridine-2-carboxamide ligand coordinates to the palladium(II) center in a bidentate fashion through the pyridine nitrogen and an amide nitrogen, forming a stable square-planar complex. The electronic and steric properties of such ligands can be fine-tuned to control the catalytic activity and stability of the resulting metal complexes. mdpi.com The pyridine-2,6-dicarboxylic acid (PDC) functionality, often combined with other aromatic structures, can also be used to construct new materials for solar fuel applications and catalysts. dyenamo.se
Ligands for Transition Metal Catalysis
This compound and its derivatives are valuable ligands in transition metal catalysis. The pyridine nitrogen atom can coordinate to a metal center, while the bromophenyl group can be involved in or influence catalytic transformations.
Complexes of 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone (HPyCT4BrPh) with gold(III), platinum(II), and palladium(II) have been synthesized. nih.gov The gold(III) complex, [Au(PyCT4BrPh)Cl]Cl, demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov This activity is attributed, in part, to the inhibition of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB), suggesting that the coordination of the ligand to the gold center is crucial for its biological action. nih.gov
Furthermore, cyclometalated palladium(II) and iridium(III) complexes of 2-(4-bromophenyl)pyridine (B1270735) have been synthesized and characterized. rsc.org These complexes, featuring N-heterocyclic carbene (NHC) or acetylacetonate (B107027) (acac) co-ligands, exhibit luminescent properties. rsc.org The palladium complexes have shown catalytic activity in one-pot oxidation/Suzuki coupling reactions. rsc.org The N-(4-bromophenyl)-pyridine-2-carboxamide ligand has been shown to coordinate to palladium(II) in a bidentate fashion, forming a stable complex with a distorted square-planar geometry. mdpi.com
Role in Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for various cross-coupling reactions, which are fundamental for the construction of more complex molecules.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming carbon-carbon bonds. This compound can be coupled with a variety of arylboronic acids to synthesize biaryl compounds. For instance, a one-pot sequential Suzuki-Miyaura coupling has been developed for the synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines, where 3-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is an intermediate. rsc.org Similarly, aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized via Suzuki cross-coupling for potential anti-diabetic applications. researchgate.netmdpi.com The reaction conditions for these couplings typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. researchgate.netresearchgate.net
Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide. This compound has been synthesized in good yield via the Stille coupling of 3-(trimethylstannyl)pyridine with 1-bromo-4-iodobenzene. acs.org
Other Coupling Reactions: The versatility of this compound extends to other coupling reactions, including those for the formation of carbon-nitrogen bonds. For example, double amination reactions of 3-bromo-4-(2-bromophenyl)pyridine have been reported using palladium-based Buchwald-Hartwig catalysis. researchgate.net
The following table summarizes some of the cross-coupling reactions involving this compound derivatives:
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura | This compound derivative, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | researchgate.netresearchgate.net |
| Stille Coupling | 3-(Trimethylstannyl)pyridine, 1-Bromo-4-iodobenzene | Pd₂(dba)₃, AsPh₃, CuI | This compound | acs.org |
| Buchwald-Hartwig | 3-Bromo-4-(2-bromophenyl)pyridine, Amine | Palladium catalyst | N-Aryl pyridine derivative | researchgate.net |
Further Research Avenues
The existing body of research on this compound opens up several promising avenues for future investigation.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies can elucidate how modifications to the pyridine or phenyl rings affect their therapeutic potential. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, the nature and position of substituents on the phenyl ring were found to influence their anti-diabetic activity. mdpi.com Similarly, SAR studies on 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles revealed that the 4-bromophenyl substituent at the 6-position contributed to potent PDE3A inhibition and cytotoxic effects. nih.gov Further systematic modifications, such as altering the position of the bromo substituent or introducing other functional groups, could lead to the discovery of more potent and selective therapeutic agents. researchgate.netnih.gov
Development of New Synthetic Methodologies
The development of novel and more efficient synthetic routes to this compound and its derivatives is an ongoing area of interest. Current methods often rely on Suzuki or Stille couplings. acs.orgchemicalbook.com Exploring alternative, more environmentally friendly, or cost-effective synthetic strategies would be beneficial. This could include one-pot multicomponent reactions or the use of novel catalytic systems. jocpr.comsapub.org For instance, new methods for the synthesis of pyrazolo[3,4-b]pyridines using basic ionic liquids as catalysts have been reported, offering advantages such as reusability and better yields compared to traditional methods. jocpr.com
Exploration of New Biological Targets
Derivatives of this compound have shown promise against a range of biological targets, including enzymes involved in diabetes and cancer. nih.govresearchgate.netnih.gov Future research should aim to explore a wider array of biological targets. Given the prevalence of the pyridine scaffold in medicinal chemistry, these compounds could be screened against other enzyme families, receptors, or ion channels. imist.ma For example, pyrazolo[3,4-b]pyridine scaffolds have been extensively used in the development of nitrogen-containing heterocycles with numerous therapeutic applications. researchgate.net Identifying new biological targets could expand the therapeutic potential of this class of compounds into new disease areas.
Vi. Conclusion and Future Perspectives
Summary of Current Research Landscape
The current research landscape surrounding 3-(4-bromophenyl)pyridine is predominantly centered on its role as a critical intermediate and structural motif in organic synthesis. Its bifunctional nature, possessing both a pyridine (B92270) ring and a brominated phenyl group, makes it a valuable precursor for creating more complex molecules. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
A significant area of investigation involves its use in synthesizing ligands for coordination chemistry. Specifically, it is a key building block for producing bipyridine and terpyridine-based ligands that can chelate with various metal ions. The resulting metal complexes are studied for their catalytic activity, photophysical properties, and potential use in electronic devices. In the realm of medicinal chemistry, the this compound scaffold is frequently employed as a starting fragment in drug discovery campaigns. Its structure is amenable to modification, allowing for the exploration of structure-activity relationships (SAR) to optimize interactions with biological targets.
Emerging Trends and Challenges
An emerging trend in the application of this compound is its incorporation into advanced materials, particularly for organic electronics. Researchers are exploring its use in the design of organic light-emitting diodes (OLEDs), where the rigid and electronically tunable nature of the pyridine-phenyl framework is advantageous. The focus is on synthesizing derivatives to modulate the photophysical properties, such as emission wavelengths and quantum efficiencies, for next-generation displays and lighting.
Despite its utility, significant challenges persist. A primary challenge lies in developing more sustainable and efficient synthetic methodologies for this compound and its derivatives. Conventional cross-coupling reactions, while effective, often rely on expensive and toxic precious metal catalysts and require stringent reaction conditions. A key goal is the development of "green" synthetic protocols that utilize earth-abundant metal catalysts, milder conditions, and environmentally benign solvents. Another challenge is achieving precise regiochemical control during the functionalization of the pyridine ring, which is often difficult but essential for synthesizing structurally pure and well-defined target molecules.
Interdisciplinary Research Opportunities for this compound
The distinct chemical characteristics of this compound create a fertile ground for interdisciplinary collaborations.
Materials Science and Computational Chemistry: The development of novel materials for electronic applications necessitates a synergistic approach between synthetic organic chemists and physicists. Computational modeling can be employed to predict the electronic structures and photophysical properties of new this compound derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics for devices like OLEDs.
Medicinal Chemistry and Chemical Biology: The journey from a simple scaffold to a potential drug candidate requires a close partnership between synthetic chemists, computational biologists, and pharmacologists. Chemists can synthesize libraries of this compound analogs, while biologists and pharmacologists can evaluate their biological activity and pharmacological profiles. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.
Long-Term Impact on Chemical and Pharmaceutical Industries
In the long term, this compound is poised to maintain its significance as a versatile and valuable building block in the chemical industry. Its continued application in the synthesis of complex organic molecules will fuel innovation across various sectors. In the pharmaceutical industry, this compound will likely remain a key scaffold in the development of new therapeutic agents. The adaptability of its structure allows for the fine-tuning of molecular properties to achieve high potency and selectivity for specific biological targets.
Furthermore, its role in the burgeoning field of organic electronics could have a substantial impact on the consumer electronics and lighting industries. As research leads to the development of more efficient and stable materials derived from this compound, it could contribute to the creation of next-generation flexible displays, solid-state lighting, and other advanced electronic devices. The ongoing efforts to streamline its synthesis will also enhance the economic viability and environmental sustainability of manufacturing processes that rely on this important chemical intermediate.
Q & A
Q. What are the established synthetic routes for 3-(4-Bromophenyl)pyridine, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves condensation of 3-(4-bromophenyl)-1-arylprop-2-en-1-one with cyanothioacetamide in absolute ethanol under reflux, followed by cyclization. Reaction optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (e.g., ethanol for solubility), and catalytic additives (e.g., trimethylamine for base activation) . For stereoselective synthesis, intermediates like allylamines can be resolved using NMR and UV spectroscopy to confirm configurations .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- Elemental analysis : Compare calculated vs. observed percentages of C, H, and N (e.g., C: 60.15% calc. vs. 60.21% obs.) .
- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.5 ppm) and pyridine ring protons (δ 8.0–8.8 ppm). UV-Vis can detect conjugation effects (e.g., λmax ~270 nm for π→π* transitions) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 248 for C11H8BrN) .
Q. What are typical reactions involving this compound in medicinal chemistry?
- Methodological Answer : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) or nucleophilic aromatic substitution (SNAr) with amines. For biological evaluation, derivatives are screened for antimicrobial activity via broth microdilution assays (MIC values) .
Advanced Research Questions
Q. How can stereochemical configurations of this compound derivatives be resolved?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs for structure refinement. For example, hydrogen bonding patterns in imidazo[4,5-b]pyridine derivatives reveal stereochemical preferences .
- NMR NOE experiments : Detect spatial proximity of protons to distinguish Z/E isomers in allylamine derivatives .
Q. What surface chemistry interactions are observed for brominated pyridines in nanotechnology applications?
Q. How can computational methods predict the electronic behavior of this compound?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing bromine lowers LUMO energy, enhancing electrophilic substitution .
Q. How are data contradictions in crystallographic studies addressed?
- Methodological Answer : SHELXL refinement tools resolve discrepancies (e.g., twinning or disorder) by iteratively adjusting occupancy factors and thermal parameters. Validate results against residual electron density maps and R factors (e.g., R < 0.05 for high-resolution data) .
Q. What strategies optimize the synthesis of complex heterocycles from this compound?
- Methodological Answer :
- Multicomponent reactions : Combine with thiophene derivatives under green conditions (e.g., Hantzsch synthesis) to form pyrazolo[3,4-b]pyridines .
- Cyclization : Use α-halogenocarbonyl compounds to construct fused rings (e.g., imidazopyridines) .
Q. How are reaction intermediates in brominated pyridine syntheses analyzed?
- Methodological Answer :
- In situ FTIR : Monitor carbonyl intermediates (e.g., 1700 cm<sup>-1</sup> for ketones) during cyclization.
- HPLC-MS : Track transient species (e.g., enaminones) with reverse-phase C18 columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
